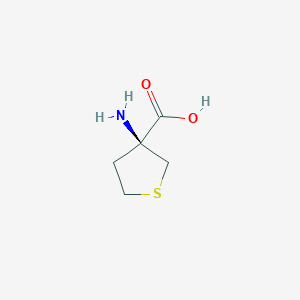
(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenecarboxylic acid, 3-aminotetrahydro-, (S)- (9CI) is a chiral compound with a thiophene ring substituted with a carboxylic acid and an aminotetrahydro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 3-aminotetrahydro-, (S)- (9CI) typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiophenecarboxylic acid, 3-aminotetrahydro-, (S)- (9CI) undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
3-Thiophenecarboxylic acid, 3-aminotetrahydro-, (S)- (9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Thiophenecarboxylic acid, 3-aminotetrahydro-, (S)- (9CI) involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. Additionally, it can modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Thiophenecarboxylic acid, 3-aminotetrahydro-2,2-dimethyl-, ®- (9CI): This compound has a similar structure but differs in the stereochemistry and the presence of additional methyl groups.
Thiophene-3-carboxylic acid: Lacks the aminotetrahydro group but shares the thiophene ring and carboxylic acid functionality.
Uniqueness
3-Thiophenecarboxylic acid, 3-aminotetrahydro-, (S)- (9CI) is unique due to its specific stereochemistry and the presence of both the aminotetrahydro and carboxylic acid groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H9NO2S |
|---|---|
Poids moléculaire |
147.20 g/mol |
Nom IUPAC |
(3S)-3-aminothiolane-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m1/s1 |
Clé InChI |
SAKWWHXZZFRWCN-RXMQYKEDSA-N |
SMILES isomérique |
C1CSC[C@]1(C(=O)O)N |
SMILES canonique |
C1CSCC1(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


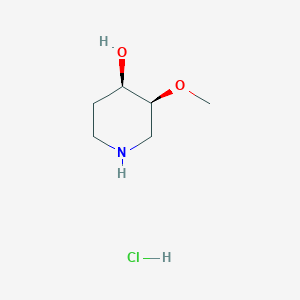
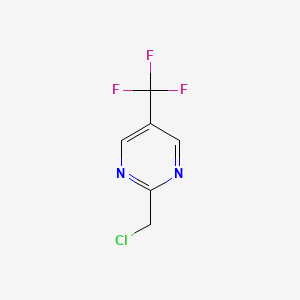
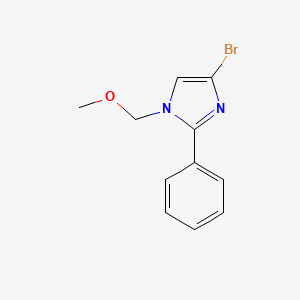
![tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate](/img/structure/B12282823.png)
![L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B12282831.png)

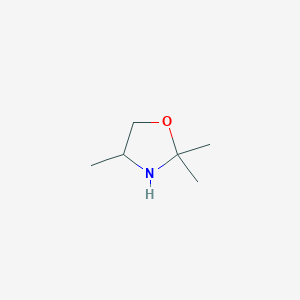
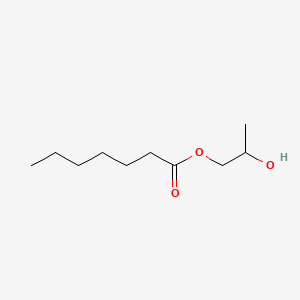
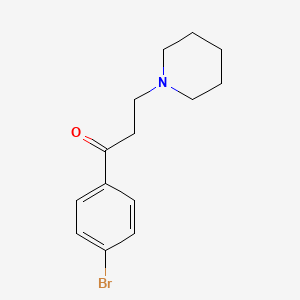
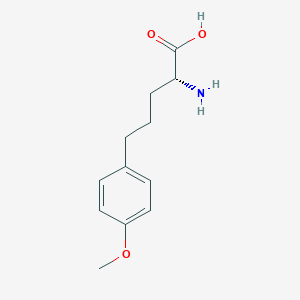

![N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B12282870.png)
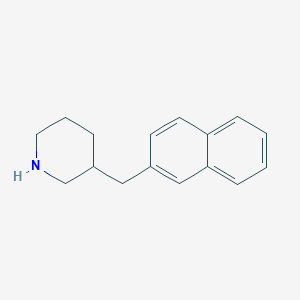
![tetrasodium;[5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate](/img/structure/B12282883.png)
